3-Bromo-5-(prop-2-en-1-yloxy)pyridine
Description
3-Bromo-5-(prop-2-en-1-yloxy)pyridine is a brominated pyridine derivative characterized by a bromine atom at the 3-position and a propenyloxy (allyloxy) group at the 5-position of the pyridine ring. Its molecular formula is C₈H₈BrNO, with a molecular weight of 214.06 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Heck) due to the bromine atom’s role as a leaving group.
Properties
IUPAC Name |
3-bromo-5-prop-2-enoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-2-3-11-8-4-7(9)5-10-6-8/h2,4-6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLPNYZQBFAPAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogen Peroxide and Hydrobromic Acid Mediated Bromination
- Reagents: Pyridine, hydrobromic acid (35-48%), hydrogen peroxide (25-35%).
- Procedure:
- Pyridine is mixed with water and hydrobromic acid under stirring at 0-40 °C until a homogeneous solution is obtained.
- The bromination reaction mixture is then treated with hydrogen peroxide at 70-120 °C for 1-48 hours.
- The reaction mixture is neutralized with aqueous sodium hydroxide, extracted with organic solvents (e.g., ethyl acetate), and purified by distillation.
- Advantages:
- Mild reaction conditions (no high pressure or extreme temperatures).
- Use of inexpensive, readily available reagents.
- Simplified purification without complex post-treatment.
- Yield and Purity:
- Yields exceed 40%, with gas chromatography purity around 85% reported in experimental embodiments.
- Industrial Applicability:
- The method is scalable due to mild conditions and low-cost reagents.
- Avoids the use of noble metals or toxic mercury compounds.
| Parameter | Condition/Value |
|---|---|
| Pyridine:Water:HBr ratio | 1 : 1.67 : 2.5-6 (weight) |
| Temperature (bromination) | 0-40 °C (mixing), 70-120 °C (reaction) |
| Reaction time | 1-48 hours |
| Hydrogen peroxide conc. | 25-35% (preferably 30%) |
| pH adjustment | To pH 8 with 3N NaOH |
| Extraction solvent | Ethyl acetate, methylene dichloride, toluene, or MTBE |
| Yield | >40% |
| Purity (GC) | ~85% |
Introduction of the Prop-2-en-1-yloxy Group
While the detailed preparation of this compound is less explicitly documented in the retrieved patents, general organic synthesis principles suggest:
- Starting Material: 3-bromo-5-hydroxypyridine or 3-bromo-5-pyridinol derivative.
- Reaction: Alkylation of the hydroxyl group with allyl bromide or allyl chloride under basic conditions (e.g., potassium carbonate in acetone or DMF).
- Conditions: Mild heating (50-80 °C) to promote nucleophilic substitution forming the allyloxy ether.
- Purification: Typical work-up includes aqueous extraction, drying, and chromatographic purification if needed.
This step is standard in heterocyclic chemistry to introduce allyl ether substituents and is compatible with the brominated pyridine ring.
Comparative Analysis of Preparation Routes
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Classical bromination at high temp | High temp (170-230 °C), sealed tube | Established method | Low yield, harsh conditions |
| Lewis acid catalyzed bromination | Use of InCl3 catalyst, ~100 °C | Lower temp than classical | Formation of dibromo impurities |
| Hydrobromic acid + H2O2 method | Mild temp (70-120 °C), one-step | Simple, cost-effective, scalable | Moderate yield (~40%) |
| Diazotization and Sandmeyer route | From 3-aminopyridine | Selectivity | Expensive starting materials |
| Decarboxylative halogenation | From nicotinic acid derivatives | Direct halogenation | Low yield, toxic reagents |
Summary of Research Findings
- The hydrobromic acid and hydrogen peroxide method offers a practical balance of yield, cost, and operational simplicity for 3-bromopyridine synthesis.
- This intermediate can be further functionalized to this compound by standard allylation reactions.
- Avoidance of high temperature, high pressure, and toxic reagents makes this approach industrially favorable.
- Purification steps involving neutralization and organic solvent extraction are straightforward and effective.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(prop-2-en-1-yloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form different products depending on the reducing agent used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include such as amines or thiols.
Oxidation Reactions: Common oxidizing agents include or .
Reduction Reactions: Common reducing agents include or .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-5-(prop-2-en-1-yloxy)pyridine is used in diverse scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which 3-Bromo-5-(prop-2-en-1-yloxy)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a substrate in enzymatic reactions. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Properties
Substituent Effects :
- The propenyloxy group in the target compound introduces sp³ hybridization and π-bond conjugation, enhancing electrophilicity at the pyridine ring compared to methoxy or aryl substituents .
- Bromine at position 3 creates a steric and electronic environment favorable for regioselective cross-coupling, as seen in analogues like the boronate ester derivative .
- Similar properties are expected for this compound.
Challenges and Limitations
- Solubility : Bulky substituents (e.g., trimethoxyphenyl) reduce aqueous solubility, limiting bioavailability . The propenyloxy group may improve solubility in organic solvents but poses challenges for polar media.
- Synthetic Complexity : Introducing boronate or alkyne groups requires specialized catalysts (e.g., Pd(PPh₃)₄, CuI), increasing production costs compared to simpler derivatives like 3-Bromo-5-methoxypyridine .
Biological Activity
3-Bromo-5-(prop-2-en-1-yloxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound has the following structural formula:
This structure features a bromine atom at the 3-position of the pyridine ring and a prop-2-en-1-yloxy group at the 5-position. The unique substitution pattern is believed to influence its biological activity.
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study:
A study on related pyridine derivatives showed that certain compounds had minimum inhibitory concentrations (MIC) as low as 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various in vitro assays. Compounds with similar structures have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.
Table: COX Inhibition Data for Related Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| This compound | TBD | TBD |
Note: TBD indicates that specific IC50 values for the target compound are yet to be determined.
3. Anticancer Activity
Recent studies suggest that compounds featuring a pyridine core can modulate cellular pathways involved in cancer progression. The interaction of these compounds with specific receptors may lead to apoptosis in cancer cells.
Case Study:
In vitro studies demonstrated that related pyridine derivatives reduced cell viability in HeLa (cervical cancer) cells by inducing apoptosis through mitochondrial pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation: The compound may interact with various receptors involved in inflammation and cell proliferation.
- Enzyme Inhibition: Similar compounds have shown to inhibit key enzymes like COX, which play a significant role in inflammatory responses.
- Cell Cycle Arrest: Some derivatives have been reported to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Q & A
Q. What are the standard synthetic routes for 3-Bromo-5-(prop-2-en-1-yloxy)pyridine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or transition-metal-catalyzed coupling. For example, the allyloxy group (prop-2-en-1-yloxy) can be introduced via a Williamson ether synthesis using 3-bromo-5-hydroxypyridine and allyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Optimization includes controlling stoichiometry (1:1.2 molar ratio of hydroxyl precursor to allyl halide) and reaction time (12–24 hrs). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What analytical techniques are critical for confirming the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : Peaks for the allyloxy group (e.g., δ 4.6–5.0 ppm for -O-CH₂-CH=CH₂ protons) and pyridine ring protons (δ 7.5–8.5 ppm).
- HRMS : To confirm molecular ion ([M+H]⁺) and isotopic pattern from bromine.
- FT-IR : Absorption bands for C-Br (~600 cm⁻¹) and ether C-O (~1200 cm⁻¹). Cross-validation with computational methods (e.g., DFT for NMR chemical shift prediction) resolves ambiguities .
Q. How can impurities in the final product be identified and mitigated?
Common impurities include unreacted starting materials or dehalogenated byproducts. Strategies:
- HPLC-MS : To detect low-level contaminants (<1% abundance).
- Recrystallization : Using ethanol/water mixtures improves crystalline purity.
- TLC monitoring : Ensures reaction completion and identifies side-products early .
Advanced Research Questions
Q. How does the electronic nature of the pyridine ring influence regioselectivity in further functionalization?
The bromine atom at position 3 directs electrophilic substitution to the para position (position 5), while the allyloxy group at position 5 exerts steric and electronic effects. Computational studies (e.g., Fukui function analysis) predict reactivity at position 2 or 4 for cross-coupling reactions. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids shows preferential coupling at position 2 due to lower steric hindrance .
Q. What contradictions arise in spectroscopic data interpretation, and how can they be resolved?
Discrepancies between experimental and predicted NMR shifts (e.g., allyloxy proton splitting patterns) may stem from conformational flexibility or solvent effects. Solutions:
- Variable-temperature NMR : To assess dynamic effects.
- 2D NMR (COSY, NOESY) : Confirms proton-proton correlations and spatial proximity.
- DFT calculations : Solvent-inclusive models (e.g., PCM for DMSO) improve shift accuracy .
Q. What strategies are effective in crystallizing this compound for X-ray diffraction studies?
Slow evaporation from dichloromethane/hexane (1:3) at 4°C yields suitable crystals. SHELXL refinement (via Olex2 GUI) resolves disorder in the allyloxy group. Key parameters:
Q. How can computational modeling predict the compound’s reactivity in photophysical applications?
Time-dependent DFT (TD-DFT) with B3LYP/6-311+G(d,p) basis set calculates electronic transitions. For this compound, the HOMO-LUMO gap (~4.1 eV) suggests potential as a UV absorber. Experimental UV-Vis (λmax ~270 nm) aligns with TD-DFT results. Nonlinear optical (NLO) properties are evaluated via hyperpolarizability (β) calculations .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
